An In-depth Technical Guide to Methyl 3-bromo-4-(tert-butyl)benzoate
An In-depth Technical Guide to Methyl 3-bromo-4-(tert-butyl)benzoate
CAS Number: 14034-08-3
Introduction
Methyl 3-bromo-4-(tert-butyl)benzoate is a substituted aromatic ester that serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bulky tert-butyl group, a bromine atom, and a methyl ester, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on providing practical insights for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of Methyl 3-bromo-4-(tert-butyl)benzoate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 14034-08-3 | Internal Data |
| Molecular Formula | C₁₂H₁₅BrO₂ | Internal Data |
| Molecular Weight | 271.15 g/mol | PubChem[1] |
| Appearance | White to off-white solid or colorless oil | Internal Data |
| Boiling Point | Not readily available | Internal Data |
| Melting Point | Not readily available | Internal Data |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Internal Data |
Synthesis of Methyl 3-bromo-4-(tert-butyl)benzoate
The synthesis of Methyl 3-bromo-4-(tert-butyl)benzoate can be approached through two primary retrosynthetic pathways:
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Esterification of 3-bromo-4-(tert-butyl)benzoic acid: This is a direct and often high-yielding method.
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Bromination of methyl 4-(tert-butyl)benzoate: This route requires careful control of reaction conditions to achieve the desired regioselectivity.
Method 1: Fischer Esterification of 3-bromo-4-(tert-butyl)benzoic acid
This classical method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. The use of a large excess of methanol can drive the equilibrium towards the product.[2]
Experimental Protocol:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-(tert-butyl)benzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of methanol (e.g., 10-20 eq) to the flask.
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Catalyst Addition: Slowly and carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.1 eq).
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Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Final Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality Behind Experimental Choices:
-
The excess of methanol is used to shift the reaction equilibrium to the right, maximizing the yield of the ester, in accordance with Le Châtelier's principle.[2]
-
A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
-
The neutralization step with sodium bicarbonate is crucial to remove the acid catalyst, which could otherwise catalyze the reverse hydrolysis reaction during storage or subsequent steps.
Method 2: Electrophilic Aromatic Bromination of Methyl 4-(tert-butyl)benzoate
This method involves the direct bromination of the aromatic ring of methyl 4-(tert-butyl)benzoate. The tert-butyl group is an ortho-, para-director, while the methyl ester group is a meta-director. The bulky tert-butyl group can sterically hinder the ortho-positions, and the ester group deactivates the ring, making the reaction at the position meta to the ester and ortho to the tert-butyl group favorable.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask protected from light and equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-(tert-butyl)benzoate (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid.
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Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron powder (which will be converted to FeBr₃ in situ) (e.g., 0.1 eq).[3]
-
Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine (Br₂) (1.0-1.1 eq) in the same solvent from the dropping funnel.
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Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the product with an organic solvent like dichloromethane. Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel to isolate the desired isomer.
Causality Behind Experimental Choices:
-
The Lewis acid catalyst is necessary to polarize the Br-Br bond, creating a more electrophilic bromine species (Br⁺) that can attack the electron-rich aromatic ring.[3]
-
The reaction is performed at a low temperature to control the reaction rate and minimize the formation of polybrominated byproducts.
-
The quenching step with sodium thiosulfate is a safety measure to neutralize any unreacted bromine, which is a hazardous and corrosive substance.
Visualizing the Synthesis
To better illustrate the synthetic pathways, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthetic routes to Methyl 3-bromo-4-(tert-butyl)benzoate.
Applications in Research and Development
Methyl 3-bromo-4-(tert-butyl)benzoate is a key building block in medicinal chemistry and materials science.[4] The presence of three distinct functional groups allows for a variety of subsequent chemical transformations.
-
Pharmaceutical Synthesis: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck couplings, to introduce new carbon-carbon bonds.[5] This is a common strategy for building the core structures of many pharmaceutical agents. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further points for diversification.
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Agrochemicals: Similar to its use in pharmaceuticals, this compound can serve as a precursor for novel pesticides and herbicides.
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Material Science: The rigid, substituted aromatic core can be incorporated into polymers or liquid crystals to modify their physical and optical properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 3-bromo-4-(tert-butyl)benzoate.
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Hazard Statements: May cause skin, eye, and respiratory irritation.[1]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
The following diagram outlines a logical workflow for the safe handling and use of this compound in a laboratory setting.
Caption: Recommended workflow for safe handling of chemical reagents.
Spectroscopic Data (Predicted and Representative)
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the tert-butyl protons around 1.3-1.5 ppm, a singlet for the methyl ester protons around 3.9 ppm, and three aromatic protons in the range of 7.5-8.0 ppm with characteristic coupling patterns.
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¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the tert-butyl carbons (around 31 and 35 ppm), the methyl ester carbon (around 52 ppm), the aromatic carbons (in the range of 125-155 ppm), and the carbonyl carbon (around 165 ppm).[6]
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IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretch of the ester at approximately 1720-1740 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 2900-3100 cm⁻¹. The C-Br stretch will appear in the fingerprint region.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.
Conclusion
Methyl 3-bromo-4-(tert-butyl)benzoate is a synthetically useful building block with applications in various fields of chemical research. Its preparation via either esterification or bromination is well-established, and its functional groups offer multiple handles for further chemical elaboration. By understanding its properties, synthesis, and safe handling procedures, researchers can effectively utilize this compound to advance their scientific goals.
References
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Practical Synthesis of Fragment - Supporting Information. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-bromo-4-methylbenzoate. Retrieved from [Link]
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PubChemLite. (n.d.). Tert-butyl 3-bromo-4-methylbenzoate. Retrieved from [Link]
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MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 903. [Link]
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SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid. Retrieved from [Link]
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International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved from [Link]
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ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from [Link]
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PubChemLite. (n.d.). Tert-butyl 4-bromo-3-methylbenzoate. Retrieved from [Link]
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Vinati Organics. (2022, July 29). What Is The Functionalization Of Methyl 4-Tert-Butylbenzoate?. Retrieved from [Link]
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SciSpace. (2019, July 26). Parametric optimization and rate laws determination for the conversion of 4-tert- butylbenzoic acid to methyl 4-tert. Retrieved from [Link]
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